molecular formula C13H10FNO3 B6368214 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% CAS No. 1261895-97-9

5-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95%

Cat. No. B6368214
CAS RN: 1261895-97-9
M. Wt: 247.22 g/mol
InChI Key: QXHLRWRZSQDWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluoro-4-methoxycarbonylphenyl)-3-hydroxypyridine, 95% (5-Fluoro-4-MC-3-HP) is a synthetic organic compound with a wide range of applications in scientific research. Its unique properties make it a useful tool in the study of biological processes, drug design, and chemical synthesis.

Scientific Research Applications

5-Fluoro-4-MC-3-HP is a useful tool in scientific research due to its unique properties. It has been used in the study of biological processes, drug design, and chemical synthesis. For example, it has been used to study the mechanism of action of certain drugs by examining their interactions with 5-Fluoro-4-MC-3-HP. Additionally, it has been used to study the effects of certain chemicals on the body by examining their interactions with 5-Fluoro-4-MC-3-HP. Furthermore, it has been used in the synthesis of certain compounds that are not easily accessible by traditional methods.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-MC-3-HP is not fully understood. However, it is believed to interact with certain proteins and enzymes in the body, leading to various biochemical and physiological effects. For example, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of this enzyme can lead to decreased inflammation and pain. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the body, which can lead to increased alertness and focus.
Biochemical and Physiological Effects
5-Fluoro-4-MC-3-HP has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which can lead to decreased inflammation and pain. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body, resulting in increased alertness and focus. It has also been shown to increase the activity of the enzyme monoamine oxidase, which can lead to increased levels of serotonin and dopamine in the body.

Advantages and Limitations for Lab Experiments

5-Fluoro-4-MC-3-HP is a useful tool in scientific research due to its unique properties. One advantage of using 5-Fluoro-4-MC-3-HP in lab experiments is that it is relatively easy to synthesize. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to using 5-Fluoro-4-MC-3-HP in lab experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic reactions.

Future Directions

5-Fluoro-4-MC-3-HP has many potential applications in scientific research. One potential future direction is to explore its potential use in drug design. Additionally, further research could be done to explore its potential use in the synthesis of other compounds. Additionally, further research could be done to explore its potential use in the study of biological processes. Finally, further research could be done to explore its potential use in the study of chemical reactions.

Synthesis Methods

5-Fluoro-4-MC-3-HP can be synthesized by a two-step process. The first step involves the reaction of 4-methoxycarbonylphenyl-3-hydroxypyridine with 3-fluorobenzaldehyde in the presence of a base catalyst to form a substituted hydroxypyridine. The second step involves the reduction of the hydroxypyridine with sodium borohydride to form 5-fluoro-4-methoxycarbonylphenyl-3-hydroxypyridine. This reaction is often carried out under anhydrous conditions to ensure the desired product is isolated.

properties

IUPAC Name

methyl 2-fluoro-4-(5-hydroxypyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)11-3-2-8(5-12(11)14)9-4-10(16)7-15-6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHLRWRZSQDWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CN=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683087
Record name Methyl 2-fluoro-4-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-4-(5-hydroxypyridin-3-yl)benzoate

CAS RN

1261895-97-9
Record name Benzoic acid, 2-fluoro-4-(5-hydroxy-3-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261895-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-fluoro-4-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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